molecular formula C36H50N4O4S2 B12462864 Diethyl 6,6'-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate)

Diethyl 6,6'-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate)

Cat. No.: B12462864
M. Wt: 666.9 g/mol
InChI Key: FLALWCDXSHBDJC-UHFFFAOYSA-N
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Description

Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling and function .

Properties

Molecular Formula

C36H50N4O4S2

Molecular Weight

666.9 g/mol

IUPAC Name

ethyl 5-cyano-6-[4-[(3-cyano-4-cyclohexyl-5-ethoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl)sulfanyl]butylsulfanyl]-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C36H50N4O4S2/c1-5-43-35(41)29-23(3)39-33(27(21-37)31(29)25-15-9-7-10-16-25)45-19-13-14-20-46-34-28(22-38)32(26-17-11-8-12-18-26)30(24(4)40-34)36(42)44-6-2/h25-26,31-32,39-40H,5-20H2,1-4H3

InChI Key

FLALWCDXSHBDJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C#N)SCCCCSC3=C(C(C(=C(N3)C)C(=O)OCC)C4CCCCC4)C#N)C

Origin of Product

United States

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